2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid
Description
Properties
Molecular Formula |
C7H5F2NO2 |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
2-fluoro-2-(5-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-5-1-4(2-10-3-5)6(9)7(11)12/h1-3,6H,(H,11,12) |
InChI Key |
RGWYMDHZEHJPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Fluorinated Acetic Acid Derivatives
a) 2-(5-Fluoropyridin-2-yl)acetic Acid
- Molecular Formula: C₇H₆FNO₂ (MW: 155.13 g/mol)
- CAS : 1000515-83-2 , 1006686-15-2
- Key Differences: Fluorine is located at the 2-position of the pyridine ring instead of the 3-position. Lacks a second fluorine on the acetic acid moiety. Safety: Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
b) 5-Fluoro-3-methylpicolinic Acid
- Molecular Formula: C₇H₆FNO₂ (MW: 155.13 g/mol)
- CAS : 1256808-59-9
- Key Differences: Contains a methyl group at the 3-position of the pyridine ring and a carboxylic acid at the 2-position.
c) 2-Fluoro-2-(pyrimidin-5-yloxy)acetic Acid
Aryl Fluorinated Acetic Acid Derivatives
a) 2-Fluoro-2-(2-nitrophenyl)acetic Acid
- Molecular Formula: C₈H₆FNO₄ (MW: 199.14 g/mol)
- CAS : Synthesized via esterification (e.g., methyl 2-fluoro-2-(2-nitrophenyl)acetate, CAS 214.05 g/mol) .
- Key Differences :
b) Fluoro(2-fluorophenyl)acetic Acid
Physicochemical and Functional Comparisons
Table 1: Structural and Property Comparison
Biological Activity
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry and agrochemical development due to its unique structural features and biological properties. This article explores its biological activity, focusing on antimicrobial properties, interactions with biological targets, and implications for drug design.
Chemical Structure and Properties
The compound has the molecular formula C7H6F2N and features a dual fluorination, which enhances its stability and reactivity. The presence of fluorine atoms significantly influences both the chemical behavior and biological activity of the compound, making it a subject of interest for further research.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its structure suggests potential efficacy against:
- Gram-positive bacteria : Significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Moderate activity observed against Escherichia coli and Pseudomonas aeruginosa.
A study reported that the introduction of fluorine enhances antibacterial activity by altering the electron cloud density of the pyridine ring, which may improve binding to bacterial targets or facilitate penetration through biofilms .
The biological activity of this compound is believed to be linked to its ability to form strong hydrogen bonds with proteins or nucleic acids. This property may influence enzyme activity or gene expression, although specific molecular targets remain to be fully elucidated. The compound's dual fluorination is thought to enhance its interaction with biological molecules compared to mono-fluorinated counterparts .
Study on Antibacterial Efficacy
In a recent study, various derivatives of this compound were synthesized and evaluated for their antibacterial properties. The results indicated that:
| Compound Name | Minimum Inhibitory Concentration (MIC, µg/ml) | Activity |
|---|---|---|
| This compound | 8–16 | Moderate |
| Derivative A | 4–8 | High |
| Derivative B | 32–64 | Low |
The compound demonstrated a MIC range indicating moderate efficacy against tested bacterial strains, with some derivatives showing enhanced activity due to structural modifications .
Implications for Drug Design
The unique electronic properties imparted by the fluorine atoms position this compound as a promising candidate in drug design. The enhanced potency observed in fluorinated compounds suggests that further exploration in medicinal chemistry could yield effective therapeutic agents targeting specific diseases, particularly those caused by resistant bacterial strains .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid, and how can reaction yields be optimized?
Synthesis typically involves fluorination of pyridine precursors followed by acetic acid moiety introduction. Key steps include:
- Fluorination : Use of anhydrous KF or Selectfluor® under inert conditions to minimize side reactions.
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridine ring functionalization.
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity product.
Optimization strategies include controlling reaction temperatures (e.g., 0–5°C for fluorination) and using excess reagents (1.2–1.5 equivalents) to drive equilibria .
Q. What safety precautions are necessary when handling this compound?
Based on SDS
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).
- Storage : Keep in airtight containers under argon at 2–8°C to prevent hydrolysis.
- Spill Management : Neutralize with sand or vermiculite, then dispose via hazardous waste protocols .
Q. Which analytical techniques are most suitable for characterizing this compound?
Advanced Research Questions
Q. How can regioselective fluorination challenges be mitigated during synthesis?
Regioselectivity in fluorination is influenced by:
- Directing Groups : Introducing temporary protecting groups (e.g., boronic esters) to guide fluorine placement.
- Catalytic Systems : Using Cu(I) catalysts to enhance selectivity at the 5-position of the pyridine ring.
Validation via ¹⁹F NMR and X-ray crystallography (e.g., fluorophenyl pyridine derivatives in ) ensures correct substitution .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Discrepancies in IC₅₀ values for enzyme inhibition may arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength.
- Solvent Effects : DMSO concentrations >0.1% may denature proteins.
Resolution involves: - Standardizing protocols (e.g., uniform buffer systems).
- Performing dose-response curves in triplicate with positive controls (e.g., fluorouracil) .
Q. How do computational methods predict interactions with biological targets?
Q. What strategies improve aqueous solubility for in vivo studies?
Q. How can metabolic pathways be elucidated using isotope labeling?
Q. What parameters are critical for scaling synthesis to gram quantities?
Q. How does fluorination impact enzyme binding?
- Electron-Withdrawing Effects : Fluorine at the 5-position increases pyridine ring hydrophobicity, enhancing van der Waals interactions with hydrophobic enzyme pockets.
- Hydrogen Bonding : The 2-fluoroacetic group acts as a hydrogen bond acceptor with catalytic serine residues in hydrolases. Competitive assays with non-fluorinated analogs validate these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
